molecular formula C13H16O2 B13457953 2-Butenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-

2-Butenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2E)-

Cat. No.: B13457953
M. Wt: 204.26 g/mol
InChI Key: WVWVJVVXPXGLTC-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE, also known as p-Tolyl (E)-but-2-enoate, is an organic compound with the molecular formula C11H12O2. It is an ester derived from 4-methylphenol (p-cresol) and crotonic acid. This compound is known for its applications in organic synthesis and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE typically involves the esterification of 4-methylphenol with crotonic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE can be achieved using continuous flow reactors. These reactors offer better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways to exert their effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-3-(4-methylphenyl)but-2-enoate
  • Propyl (2E)-3-(4-methylphenyl)but-2-enoate
  • Butyl (2E)-3-(4-methylphenyl)but-2-enoate

Uniqueness

ETHYL (2E)-3-(4-METHYLPHENYL)BUT-2-ENOATE is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its reactivity and applications may differ from other similar compounds due to variations in the alkyl chain length and steric effects .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (E)-3-(4-methylphenyl)but-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3/b11-9+

InChI Key

WVWVJVVXPXGLTC-PKNBQFBNSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.